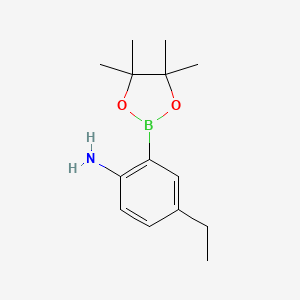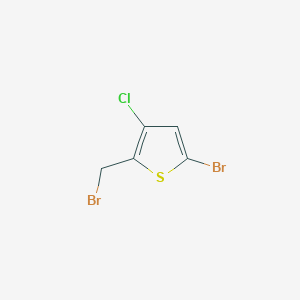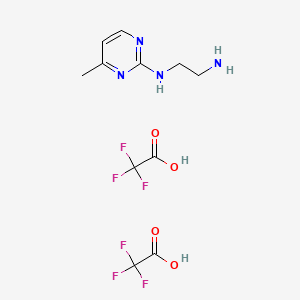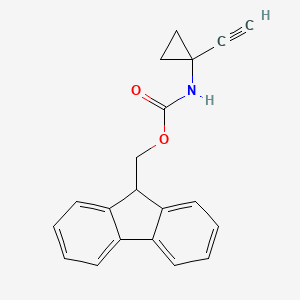
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is a white crystalline solid with a molecular formula of CBF6K and a molecular weight of 175.91 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate can be synthesized through the reaction of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with potassium fluoride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to ensure high yield and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions like the Suzuki–Miyaura coupling . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation Reactions: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation reactions yield various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in reactions requiring high selectivity and stability under various conditions .
Eigenschaften
Molekularformel |
C7H3BF7K |
|---|---|
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
XAEGAIDIDJDYBC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)F)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)


![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)

![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)

![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)

